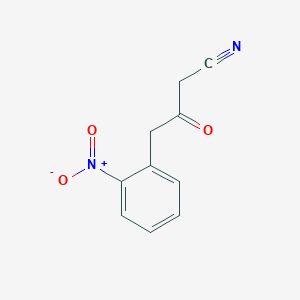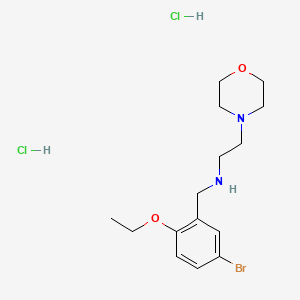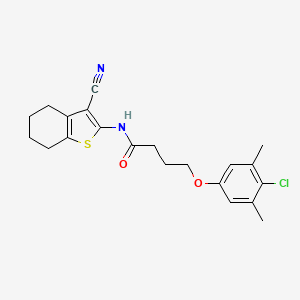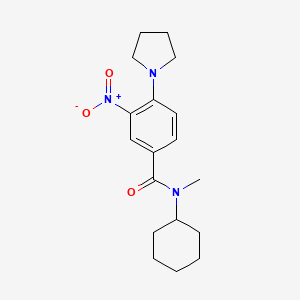
4-(2-nitrophenyl)-3-oxobutanenitrile
Descripción general
Descripción
4-(2-nitrophenyl)-3-oxobutanenitrile, also known as NBP, is a chemical compound that has been widely used in scientific research for its unique properties. NBP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 241.2 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(2-nitrophenyl)-3-oxobutanenitrile is not fully understood. However, it has been proposed that 4-(2-nitrophenyl)-3-oxobutanenitrile exerts its neuroprotective effects by reducing oxidative stress and inflammation. 4-(2-nitrophenyl)-3-oxobutanenitrile has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects
4-(2-nitrophenyl)-3-oxobutanenitrile has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of stroke, traumatic brain injury, and Alzheimer's disease. 4-(2-nitrophenyl)-3-oxobutanenitrile has also been shown to improve neurological function in these animal models. In addition, 4-(2-nitrophenyl)-3-oxobutanenitrile has been shown to have a protective effect on the blood-brain barrier, which is important in maintaining brain homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-nitrophenyl)-3-oxobutanenitrile in lab experiments include its well-established synthesis method, its unique properties, and its ability to reduce oxidative stress and inflammation. However, there are also limitations to using 4-(2-nitrophenyl)-3-oxobutanenitrile in lab experiments. 4-(2-nitrophenyl)-3-oxobutanenitrile has poor solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of 4-(2-nitrophenyl)-3-oxobutanenitrile is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(2-nitrophenyl)-3-oxobutanenitrile. One direction is to further investigate the mechanism of action of 4-(2-nitrophenyl)-3-oxobutanenitrile. This could help to better understand how 4-(2-nitrophenyl)-3-oxobutanenitrile exerts its neuroprotective effects and could lead to the development of more effective treatments for neurological diseases. Another direction is to investigate the potential use of 4-(2-nitrophenyl)-3-oxobutanenitrile in combination with other drugs for the treatment of neurological diseases. Finally, there is a need for more clinical trials to investigate the safety and efficacy of 4-(2-nitrophenyl)-3-oxobutanenitrile in humans.
Conclusion
In conclusion, 4-(2-nitrophenyl)-3-oxobutanenitrile is a chemical compound that has been widely used in scientific research for its unique properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. The synthesis of 4-(2-nitrophenyl)-3-oxobutanenitrile is well-established and can be easily reproduced in the laboratory. 4-(2-nitrophenyl)-3-oxobutanenitrile has several advantages and limitations for lab experiments. There are several future directions for research on 4-(2-nitrophenyl)-3-oxobutanenitrile, including further investigation of its mechanism of action and potential use in combination with other drugs for the treatment of neurological diseases.
Aplicaciones Científicas De Investigación
4-(2-nitrophenyl)-3-oxobutanenitrile has been extensively used in scientific research for its unique properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-(2-nitrophenyl)-3-oxobutanenitrile has been used in studies related to stroke, traumatic brain injury, and Alzheimer's disease. It has been shown to reduce oxidative stress and inflammation in animal models of these diseases.
Propiedades
IUPAC Name |
4-(2-nitrophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-6-5-9(13)7-8-3-1-2-4-10(8)12(14)15/h1-4H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGTAOEQLEAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302619 | |
| Record name | 4-(2-nitrophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)-3-oxobutanenitrile | |
CAS RN |
86671-25-2 | |
| Record name | NSC152135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-nitrophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4177229.png)
![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B4177237.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4177239.png)
![3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4177242.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4177269.png)
amino]benzamide](/img/structure/B4177274.png)


![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177311.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4177319.png)

